

Sulfachloropyridazine: A Technical Guide to its History, Development, and Veterinary Application

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Compound of Interest

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Abstract

Sulfachloropyridazine is a sulfonamide antibiotic that has been a significant tool in veterinary medicine for the treatment and control of bacterial and protozoal infections. This technical guide provides an in-depth exploration of the history, development, and multifaceted applications of sulfachloropyridazine as a veterinary drug. It details the chemical synthesis, mechanism of action, pharmacokinetic profiles in various animal species, and its clinical efficacy, particularly in combination with trimethoprim. The guide also presents comprehensive quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Introduction and Historical Development

The journey of sulfachloropyridazine is rooted in the broader history of sulfonamides, the first class of synthetic antimicrobial agents. Discovered in the 1930s, sulfonamides revolutionized the treatment of bacterial infections in both human and veterinary medicine.^[1] The first veterinary use of a sulfonamide, sulfanilamide, was for bovine mastitis in 1937.^[1] This paved the way for the development of numerous derivatives with improved efficacy, safety, and pharmacokinetic properties.

While a precise timeline for sulfachloropyridazine's initial synthesis and discovery is not readily available in the public domain, its use in veterinary medicine, particularly in poultry, became established as part of the broader adoption of sulfonamides for animal health. The development of veterinary-specific regulations, such as the establishment of the Bureau of Veterinary Medicine (now the Center for Veterinary Medicine, CVM) in the US in 1965, created a framework for the approval and surveillance of animal drugs like sulfachloropyridazine.^[2] In Europe, the regulation of veterinary medicinal products has also evolved, with the European Medicines Agency (EMA) now overseeing the authorization process.^{[3][4]}

Chemical Synthesis and Properties

Sulfachloropyridazine, with the chemical formula $C_{10}H_9ClN_4O_2S$, is synthesized through a multi-step process.^{[5][6]} A common synthetic route involves the condensation of 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine in the presence of an acid-binding agent and an organic solvent.^[6] The resulting sulfachloropyridazine can then be converted to its sodium salt to enhance water solubility for oral administration.^[7]

Key Chemical Properties:

Property	Value
Molecular Formula	$C_{10}H_9ClN_4O_2S$
Molar Mass	284.72 g/mol ^[8]
Appearance	White to light yellow crystalline powder ^[7]
Solubility	The sodium salt is highly soluble in water ^[7]

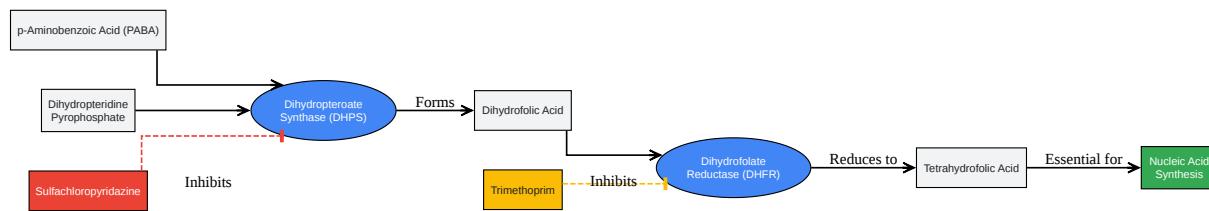
Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfachloropyridazine, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).^[9] This enzyme is crucial for the de novo synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as a structural analog of para-

aminobenzoic acid (PABA), a natural substrate for DHPS, sulfachloropyridazine blocks the folic acid synthesis pathway.^[7]

Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.^[9] This selective toxicity makes sulfonamides effective antimicrobial agents.

The efficacy of sulfachloropyridazine is often enhanced by combining it with trimethoprim, a dihydrofolate reductase (DHFR) inhibitor.^[10] This sequential blockade of two key enzymes in the folic acid synthesis pathway results in a synergistic and bactericidal effect.



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Figure 1: Folic Acid Synthesis Pathway and Inhibition by Sulfachloropyridazine and Trimethoprim.

Veterinary Applications and Efficacy

Sulfachloropyridazine is used in veterinary medicine to treat a variety of bacterial and protozoal infections in livestock and poultry.^[10] It is particularly effective against infections of the respiratory, gastrointestinal, and urinary tracts.

Antibacterial Spectrum

The following table summarizes the in vitro activity of sulfachloropyridazine and its combination with trimethoprim against common veterinary pathogens. Minimum Inhibitory Concentration

(MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Sulfachloropyridazine against Veterinary Pathogens

Pathogen	Animal	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Pasteurella multocida	Cattle	>32	>32	[11][12][13]
Mannheimia haemolytica	Cattle	>32	>32	[11][12][13]
Histophilus somni	Cattle	>32	>32	[13]
Actinobacillus pleuropneumoniae	Swine	>64	>64	[14]
Pasteurella multocida	Swine	100% Resistance	100% Resistance	[14]
Escherichia coli	Poultry	-	-	[10]

Note: Data for sulfachloropyridazine alone is limited; much of the recent susceptibility testing focuses on the combination with trimethoprim. High resistance rates to sulfonamides alone are frequently reported.

Clinical Efficacy

The combination of sulfachloropyridazine and trimethoprim has demonstrated efficacy in treating various diseases:

- Poultry: Effective against colibacillosis caused by E. coli.[10]
- Swine: Used in the treatment of respiratory diseases.[10]

- Cattle: While specific clinical trial data for sulfachloropyridazine in Bovine Respiratory Disease (BRD) is not readily available, sulfonamide-trimethoprim combinations are a recognized treatment option.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of sulfachloropyridazine can vary significantly between animal species.

Table 2: Pharmacokinetic Parameters of Sulfachloropyridazine in Different Animal Species

Species	Route	C _{max} (μ g/mL)	T _{max} (h)	T _{1/2} (h)	Bioavailability (%)	Reference(s)
Poultry (Broiler)	Oral	-	-	Reduced in diseased fowl	-	[15]
Swine	Oral	-	-	3.1 - 4.3 (as Sulfadiazine)	85 - 90 (as Sulfadiazine)	[6][8]
Cattle	-	-	-	-	-	-

Note: Comprehensive pharmacokinetic data specifically for sulfachloropyridazine in cattle and a complete profile in swine are limited in the available literature. Data for the closely related sulfadiazine in swine is provided for context.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of sulfachloropyridazine against DHPS.

Principle: The activity of DHPS is measured using a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate

reductase (DHFR), with NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[7][16]

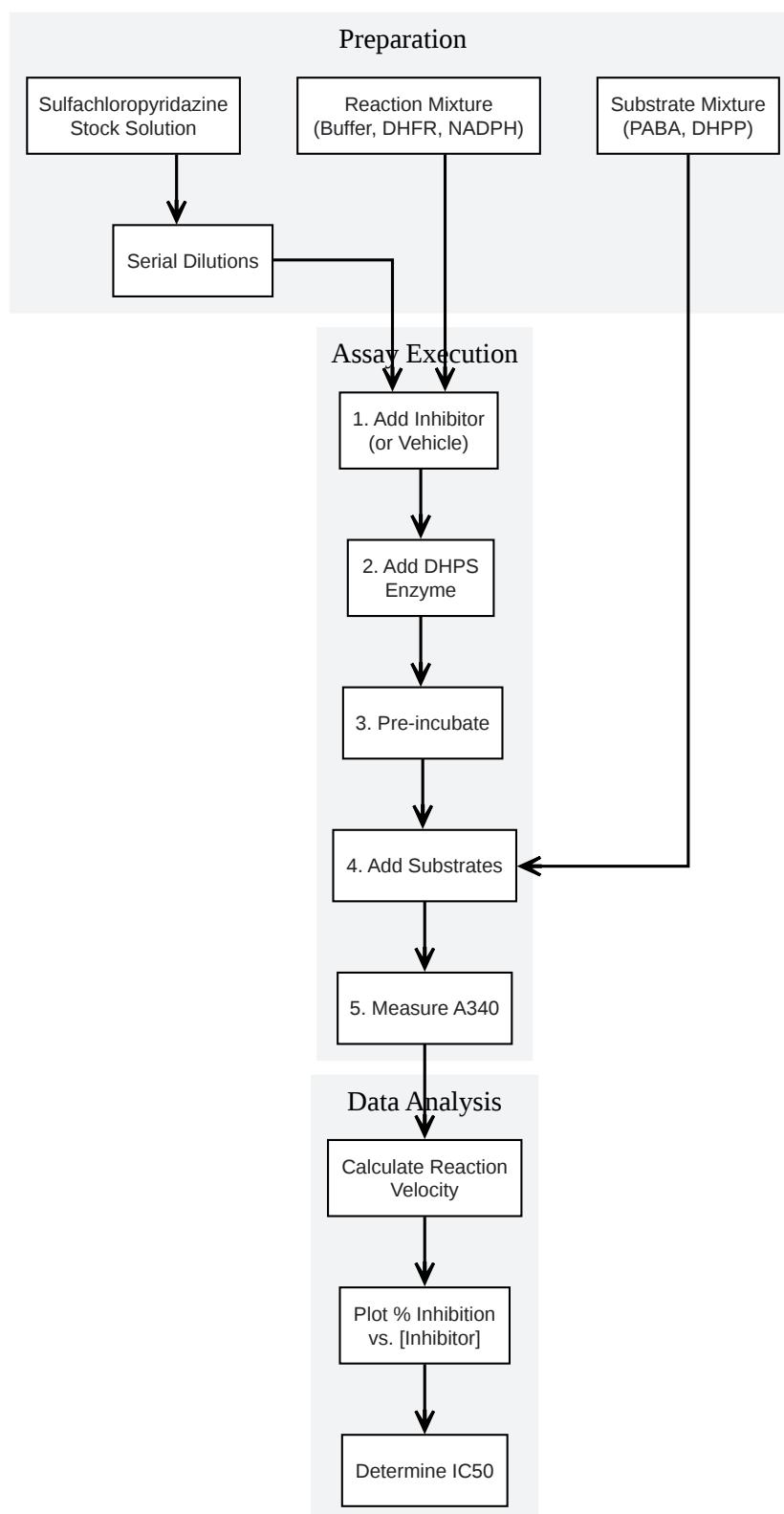
Materials:

- Purified DHPS enzyme
- Purified DHFR enzyme
- Sulfachloropyridazine
- p-Aminobenzoic acid (PABA)
- Dihydropteridine pyrophosphate (DHPP)
- NADPH
- Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of sulfachloropyridazine in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.
- Prepare a reaction mixture in the assay buffer containing DHFR and NADPH.
- Add the sulfachloropyridazine dilutions (and a vehicle control) to the wells of the microplate.
- Add the DHPS enzyme to each well.
- Pre-incubate the plate at a suitable temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
- Initiate the reaction by adding a pre-warmed mixture of the substrates, PABA and DHPP.

- Immediately measure the absorbance at 340 nm at regular intervals.
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
- Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

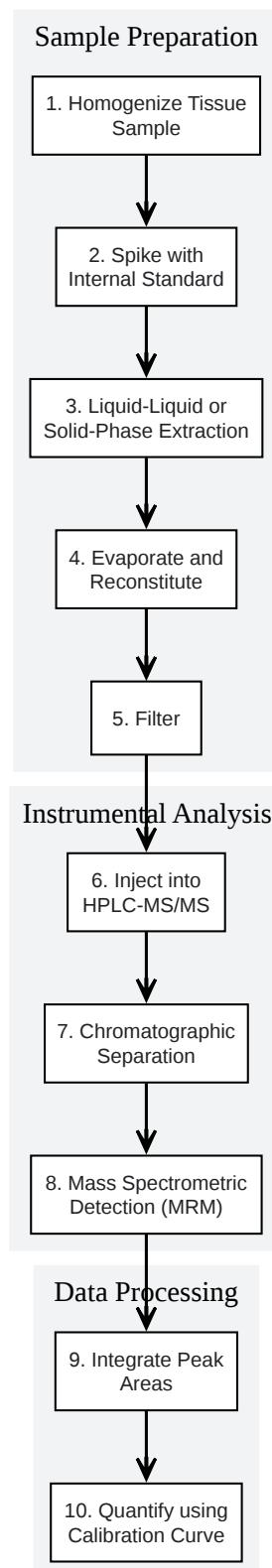


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Figure 2: Experimental Workflow for DHPS Inhibition Assay.

Analysis of Sulfachloropyridazine in Animal Tissues by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of sulfachloropyridazine from animal tissues.



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Figure 3: General Workflow for HPLC-MS/MS Analysis of Sulfachloropyridazine in Tissues.

Conclusion

Sulfachloropyridazine remains a relevant and important antimicrobial agent in veterinary medicine. Its efficacy, particularly when potentiated with trimethoprim, provides a valuable therapeutic option for the management of bacterial diseases in livestock and poultry. A thorough understanding of its history, mechanism of action, and pharmacokinetic properties is essential for its judicious and effective use, contributing to both animal health and the safety of the food supply. Further research to fill the existing gaps in quantitative efficacy and pharmacokinetic data across a broader range of species and pathogens will continue to refine its clinical application.

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